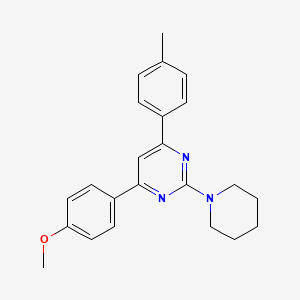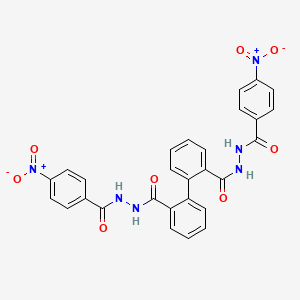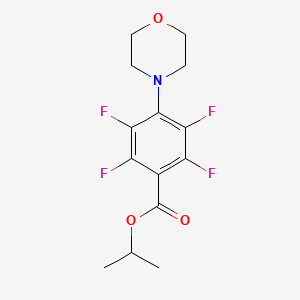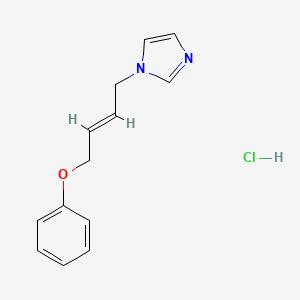
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine, also known as MMPIP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a high affinity for the metabotropic glutamate receptor subtype 7 (mGluR7), which is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release in the central nervous system.
Mécanisme D'action
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine acts as a negative allosteric modulator of mGluR7. This receptor is primarily expressed in the presynaptic terminals of neurons and plays a crucial role in regulating neurotransmitter release. By inhibiting the activity of mGluR7, 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine increases the release of neurotransmitters such as glutamate and GABA, which can improve cognitive function and modulate anxiety and depression.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine has been shown to exhibit anxiolytic and antidepressant-like effects in animal models of anxiety and depression. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine has been shown to increase the release of glutamate and GABA, which can modulate anxiety and depression and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine in lab experiments is its high affinity for mGluR7, which makes it a potent and specific modulator of this receptor. However, one limitation of using 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine in clinical trials. Another area of interest is the development of new analogs of 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine that exhibit improved solubility and pharmacokinetic properties. Finally, more research is needed to understand the molecular mechanisms underlying the effects of 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine on neurotransmitter release and cognitive function.
Méthodes De Synthèse
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylacetonitrile to form 4-(4-methoxyphenyl)-4-methylphenylacetonitrile. This intermediate is then reacted with piperidine to form 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine. The final product can be purified using column chromatography.
Applications De Recherche Scientifique
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic and antidepressant-like effects in preclinical models of anxiety and depression. 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-17-6-8-18(9-7-17)21-16-22(19-10-12-20(27-2)13-11-19)25-23(24-21)26-14-4-3-5-15-26/h6-13,16H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVFKMHTNKBPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B6110956.png)
![6-ethyl-2-(3-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}phenyl)-4(3H)-pyrimidinone](/img/structure/B6110971.png)
![3,5-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6110977.png)
![1-(cyclohexylmethyl)-3-{[(cyclopropylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6110995.png)

![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B6111004.png)
![methyl 4-(5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6111009.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B6111018.png)
![4-(4-methoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6111025.png)

![4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B6111034.png)

![1-(2-fluorophenyl)-4-{1-[(2E)-3-(2-furyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6111061.png)
![3-fluoro-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6111063.png)